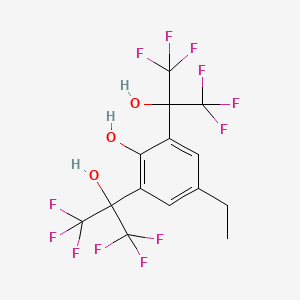![molecular formula C24H24N4O4S B11639782 N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hidroxietil)-5-{4-[(4-metoxifenil)amino]ftalazin-1-il}-2-metilbencensulfonamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de ftalazina, que es conocido por su actividad biológica, y un grupo sulfonamida, que se encuentra comúnmente en muchos productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-hidroxietil)-5-{4-[(4-metoxifenil)amino]ftalazin-1-il}-2-metilbencensulfonamida generalmente implica múltiples pasos, incluida la formación del núcleo de ftalazina, la introducción del grupo metoxifenil y la unión del grupo sulfonamida. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis a gran escala, como reactores de flujo continuo, para garantizar una calidad y un rendimiento consistentes. La optimización de las condiciones de reacción y los procesos de purificación es esencial para lograr una alta pureza y eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-hidroxietil)-5-{4-[(4-metoxifenil)amino]ftalazin-1-il}-2-metilbencensulfonamida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales, potencialmente mejorando la actividad biológica del compuesto.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, afectando su reactividad y estabilidad.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que permite la modificación de las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel importante en la determinación del resultado de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
N-(2-hidroxietil)-5-{4-[(4-metoxifenil)amino]ftalazin-1-il}-2-metilbencensulfonamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente farmacéutico debido a su grupo sulfonamida, que es conocido por sus efectos terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-hidroxietil)-5-{4-[(4-metoxifenil)amino]ftalazin-1-il}-2-metilbencensulfonamida implica su interacción con dianas moleculares y vías específicas. El grupo sulfonamida puede inhibir enzimas al imitar la estructura de los sustratos naturales, mientras que el núcleo de ftalazina puede interactuar con el ADN o las proteínas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-hidroxietil)-2-(4-metoxifenil)-N-(2-{(4-metoxifenil)acetilacil]amino}etil)amino}etil)acetamida
- 2-Hidroxi-4′-(2-hidroxietoxi)-2-metilpropiofenona
Unicidad
N-(2-hidroxietil)-5-{4-[(4-metoxifenil)amino]ftalazin-1-il}-2-metilbencensulfonamida es única debido a su combinación de un núcleo de ftalazina y un grupo sulfonamida, que proporciona un conjunto distinto de propiedades químicas y biológicas. Esta combinación permite una amplia gama de aplicaciones y posibles efectos terapéuticos.
Propiedades
Fórmula molecular |
C24H24N4O4S |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H24N4O4S/c1-16-7-8-17(15-22(16)33(30,31)25-13-14-29)23-20-5-3-4-6-21(20)24(28-27-23)26-18-9-11-19(32-2)12-10-18/h3-12,15,25,29H,13-14H2,1-2H3,(H,26,28) |
Clave InChI |
SJBQIZITQYJUJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
